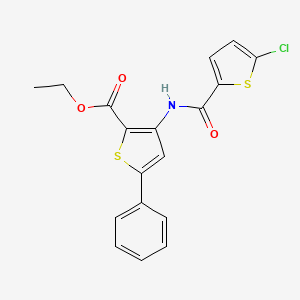

ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 5-chlorothiophene-2-carboxamide substituent at position 3, a phenyl group at position 5, and an ethyl carboxylate ester at position 2. Its molecular formula is C₁₈H₁₅ClN₂O₃S, with a molecular weight of 398.85 g/mol (calculated). The compound is synthesized via multi-step reactions, often involving Gewald thiophene synthesis methodologies, as reported for analogous thiophene derivatives .

Properties

IUPAC Name |

ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3S2/c1-2-23-18(22)16-12(20-17(21)13-8-9-15(19)24-13)10-14(25-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQWPZFJJHYSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethyl 3-amino-5-phenylthiophene-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Key Intermediates

-

5-Chlorothiophene-2-carboxylic acid : This intermediate can be synthesized through a one-pot method involving chlorination of 2-thiophenecarboxaldehyde, followed by reaction with sodium hydroxide and chlorine gas under controlled temperatures .

Reaction Conditions

The synthesis involves:

-

Chlorination at temperatures between -10°C to 30°C.

-

Controlled addition of sodium hydroxide to maintain pH and temperature.

-

Use of solvents like dichloromethane for extraction and purification.

Hydrolysis

Hydrolysis of the ethyl ester group can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid:

Amide Formation

The amide functional group can undergo various transformations, including N-acylation reactions, which can modify the thiophene structure or introduce new substituents.

Oxidation Reactions

Oxidative conditions can lead to the formation of sulfoxides or sulfones from thiophenes, which may enhance biological activity:

Scientific Research Applications

ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: The compound is utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-(2-Chloroacetamido)-5-Phenylthiophene-2-Carboxylate (CAS 730951-36-7)

- Molecular Formula: C₁₅H₁₄ClNO₃S

- Molecular Weight : 323.79 g/mol

- Key Differences: Substituent at position 3: A 2-chloroacetamido group replaces the 5-chlorothiophene-2-amido moiety. Biological Relevance: Chloroacetamido derivatives are often explored for alkylating agent activity, but specific data for this compound are unavailable .

Ethyl 5-Acetyl-2-[(2-Chlorobenzoyl)Amino]-4-Phenylthiophene-3-Carboxylate (CAS 113395-53-2)

- Molecular Formula : C₂₃H₁₉ClN₂O₄S

- Molecular Weight : 454.92 g/mol

- Key Differences :

- Substituent at position 5: An acetyl group replaces the phenyl group, increasing electron-withdrawing effects.

- Substituent at position 2: A 2-chlorobenzamido group introduces a bulkier aromatic substituent compared to the thiophene-based amide.

- Functional Impact: The acetyl group may enhance lipophilicity, favoring membrane permeability, while the benzamido group could improve binding affinity to aromatic receptor sites .

Ethyl 3-[4-Oxo-5-Aminomethylene]-2-Thioxothiazolidin-3-Yl Propanoates (IIIh-IIIj)

- Structural Class: Thiazolidinone-thiophene hybrids .

- Key Differences: Core Structure: A thiazolidinone ring replaces the thiophene-2-carboxylate backbone. Biological Data: These compounds exhibit antitrypanosomal activity (IC₅₀ values: 2.5–10 µM), highlighting the importance of the thiazolidinone moiety in targeting parasitic enzymes .

Structural and Functional Analysis

Electronic and Steric Effects

- The 5-chlorothiophene-2-amido group in the target compound provides extended π-conjugation and moderate steric hindrance, which may stabilize interactions with hydrophobic enzyme pockets. In contrast, the 2-chloroacetamido group (CAS 730951-36-7) offers simpler electronic profiles, favoring nucleophilic reactions .

- The phenyl group at position 5 contributes to planarity and van der Waals interactions, whereas the acetyl group in CAS 113395-53-2 introduces a ketone functionality for hydrogen bonding .

Crystallographic Studies

- Structural determination of such compounds often employs SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures .

Biological Activity

Ethyl 3-(5-chlorothiophene-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Its unique structure, featuring both amide and carboxylate functional groups, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₄ClN₁O₂S₂, with a molecular weight of approximately 341.85 g/mol. The compound features a thiophene ring which enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, notably those involved in metabolic pathways. For instance, it may interact with insulin-regulated aminopeptidase (IRAP), which plays a role in memory and learning processes .

- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic functions .

- Antiviral Properties : The compound's structural features may allow it to inhibit viral replication. Similar compounds have displayed antiviral activity against SARS-CoV-2 by targeting the papain-like protease (PLpro) involved in viral life cycles .

In Vitro Studies

Recent research has focused on the in vitro evaluation of this compound's biological effects:

- Cytotoxicity Testing : Various concentrations of the compound were tested against different cell lines to evaluate cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were recorded, indicating the compound's potency against specific targets.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa Cells | 12.5 | Moderate cytotoxicity observed |

| HepG2 Cells | 8.0 | Significant inhibition of cell growth |

| Vero Cells | >30 | Low cytotoxicity |

Case Studies

- Antidiabetic Activity : A study demonstrated that compounds similar to this compound improved insulin sensitivity in diabetic rat models by modulating gene expression related to insulin signaling pathways .

- Antimicrobial Efficacy : In another investigation, the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL depending on the bacterial strain .

Applications

The potential applications of this compound include:

- Drug Development : Due to its enzyme inhibitory properties, it may serve as a lead compound for developing new therapeutics targeting metabolic diseases.

- Antimicrobial Agents : Its efficacy against various pathogens positions it as a candidate for further development into antimicrobial drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.